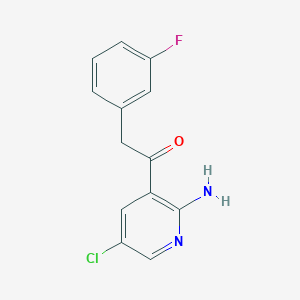

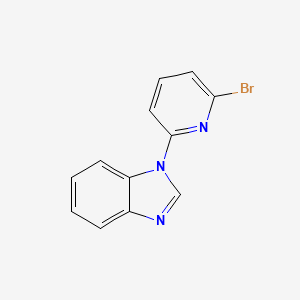

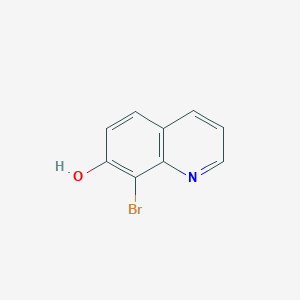

![molecular formula C12H19NO4 B1529529 (3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine CAS No. 441297-78-5](/img/structure/B1529529.png)

(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine

Descripción general

Descripción

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .

Synthesis Analysis

Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . There are several methods for the synthesis of pyridine derivatives, including the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride .Molecular Structure Analysis

The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized and one of its sp2 orbitals contains a lone pair of electrons .Chemical Reactions Analysis

Pyridine and its derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. They are often used as catalysts and solvents in a wide range of chemical reactions .Physical And Chemical Properties Analysis

Pyridine is a colorless liquid that boils at 115.2 °C and freezes at −41.6 °C. It has a diamagnetic susceptibility of −48.7 × 10−6 cm³/mol and a standard enthalpy of formation of 100.2 kJ/mol in the liquid phase and 140.4 kJ/mol in the gas phase .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Simple Synthesis of Furo[2,3-c]pyridine Derivatives A study by Morita and Shiotani (1986) describes a straightforward synthesis approach for furo[2,3-c]pyridine and its methyl derivatives, which are structurally related to the compound . This synthesis involves the cyclization and subsequent modifications of ethyl 3-hydroxyisonicotinate, highlighting the chemical reactivity and potential for creating diverse pyridine derivatives with applications in medicinal chemistry and material science (H. Morita & S. Shiotani, 1986).

Characterization of Pyridine N-Oxides Bencková and Krutošíková (1999) synthesized 5-aminofuro[3,2-c]pyridinium tosylates and furo[3,2-c]pyridine N-oxides, exploring their chemical reactions and potential as intermediates for further chemical transformations. This research underscores the versatility of furo[3,2-c]pyridine structures in synthesizing complex organic molecules, which could be pivotal in developing new pharmaceuticals or organic materials (M. Bencková & A. Krutošíková, 1999).

Applications in Material Science

Conformational Study of Perhydroisoxazolo[2,3-a]pyridines Alvarez-Larena et al. (1995) conducted a conformational study of lactone fused perhydroisoxazolo[2,3-a]pyridines. These compounds exhibit distinct chair conformations and cis or trans fusions, indicating the importance of stereochemistry in the design of materials with specific physical properties. Such insights could be relevant for developing new materials with tailored optical or electronic characteristics (A. Alvarez-Larena et al., 1995).

Advanced Catalytic Processes

Rhodium-Catalyzed Methylation of Pyridines Grozavu et al. (2020) explored a rhodium-catalyzed method for the direct methylation of pyridines using methanol and formaldehyde. This novel reaction mechanism, relying on temporary dearomatisation and hydrogen borrowing, showcases the potential of using pyridine derivatives in catalytic processes to construct methylated aromatic compounds efficiently. Such methodologies can significantly impact the synthesis of complex organic molecules in pharmaceuticals and agrochemicals (Alexandru Grozavu et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (3aR,7aR)-1-oxo-3,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-4-9-8(6-13)7-16-10(9)14/h8-9H,4-7H2,1-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGIONPWBODBEY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

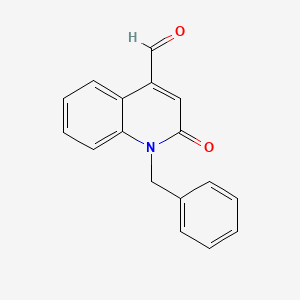

amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)

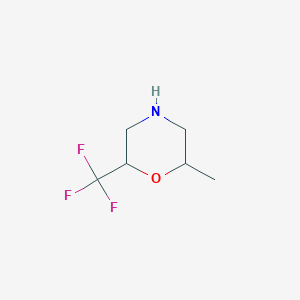

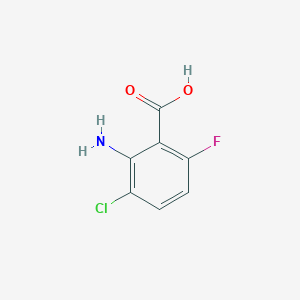

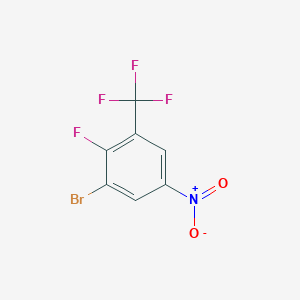

![[(2R)-1,1,1-trifluoropropan-2-yl]benzene](/img/structure/B1529469.png)